1-(2-bromoallyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-(phenoxymethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c1-13(18)11-20-16-10-6-5-9-15(16)19-17(20)12-21-14-7-3-2-4-8-14/h2-10H,1,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPDMRMYTTZATD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-bromoallyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole is a derivative of benzo[d]imidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d]imidazole core, which is characterized by a fused benzene and imidazole ring. The presence of the bromoallyl and phenoxymethyl substituents is significant in modulating its biological activity.
Antimicrobial Activity
Research has indicated that benzo[d]imidazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell division and biofilm formation.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3ao | < 1 | Staphylococcus aureus |
| 3aq | 3.9 | Candida albicans |
| 3ad | 3.9 | Mycobacterium smegmatis |
Anticancer Activity
This compound has shown promise in anticancer applications. Similar compounds have been reported to induce apoptosis in cancer cells through mechanisms such as disruption of mitochondrial membrane potential and activation of caspases . The structure-activity relationship (SAR) studies suggest that modifications to the benzo[d]imidazole core can enhance cytotoxicity against various cancer cell lines.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 2g | 16.38 | MDA-MB-231 |
| 1e | 21.93 | MDA-MB-231 |
Enzyme Inhibition
Compounds derived from benzo[d]imidazole have been identified as inhibitors of key enzymes involved in metabolic pathways, such as α-glucosidase . This inhibition can lead to reduced glucose absorption, thereby exhibiting potential antidiabetic effects.
Interaction with Biomolecular Targets
Molecular docking studies have elucidated the binding interactions between these compounds and various biomolecular targets. For example, interactions with FtsZ proteins have been proposed as a mechanism for antibacterial action . These insights are crucial for understanding how structural modifications can enhance efficacy.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of several benzo[d]imidazole derivatives, compounds with specific substitutions demonstrated enhanced activity against resistant strains of bacteria. The findings highlighted the importance of substituent positioning on the benzimidazole core for maximizing antimicrobial effects .
Case Study 2: Anticancer Properties
Another study focused on the anticancer properties of substituted benzimidazoles showed that certain derivatives could significantly inhibit tumor growth in vivo. The research emphasized the role of lipophilicity in improving drug penetration and therapeutic efficacy .
Scientific Research Applications
Biological Activities
The compound has been investigated for its antimicrobial , antifungal , and anticancer properties. Research indicates that benzimidazole derivatives, including the compound of interest, exhibit significant activity against various pathogens and cancer cell lines.
Antimicrobial Activity
Studies have demonstrated that derivatives of benzimidazole can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 1-(2-bromoallyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
Antifungal Activity
The compound's antifungal efficacy has also been evaluated. Research shows moderate activity against fungal strains such as Candida albicans and Aspergillus niger, with MIC values that indicate potential for therapeutic use in treating fungal infections .
Anticancer Activity
In vitro studies have highlighted the anticancer potential of benzimidazole derivatives. For example, some compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potency . The mechanism often involves the inhibition of critical cellular pathways, making them valuable candidates for further development as anticancer agents.
Case Studies
Several case studies illustrate the applications of similar benzimidazole derivatives:
- A study evaluated a series of N-alkylated benzimidazole derivatives for their antiproliferative activities against breast cancer cell lines, revealing a correlation between alkyl chain length and anticancer efficacy .
- Another research project focused on synthesizing 2-mercaptobenzimidazole derivatives, which demonstrated significant antibacterial and antifungal activities while also being assessed for anticancer properties against human colorectal carcinoma cells .
Data Summary Table
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-bromoallyl group at position 1 is reactive toward nucleophiles (e.g., amines, thiols):
-
Reaction with Piperidine :
-
Reaction with Sodium Thiophenolate :
Cross-Coupling Reactions
The bromoallyl moiety enables participation in transition metal-catalyzed couplings:
-
Suzuki Coupling :
-
Heck Reaction :
Elimination and Cyclization
-
Base-Induced Elimination :
-
Intramolecular Cyclization :
Stability and Functional Group Reactivity
-
Acidic Hydrolysis :
-
Oxidative Stability :
Biological Activity (Hypothetical)
While direct data is unavailable, structural analogs exhibit:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
